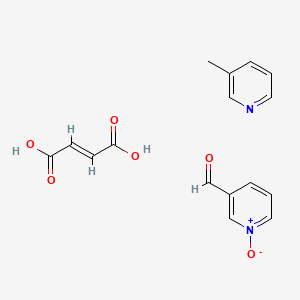

Bis(3-methylpyridinium) fumarate 1,1'-dioxide

Description

Properties

CAS No. |

55038-36-3 |

|---|---|

Molecular Formula |

C16H16N2O6 |

Molecular Weight |

332.31 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;3-methylpyridine;1-oxidopyridin-1-ium-3-carbaldehyde |

InChI |

InChI=1S/C6H5NO2.C6H7N.C4H4O4/c8-5-6-2-1-3-7(9)4-6;1-6-3-2-4-7-5-6;5-3(6)1-2-4(7)8/h1-5H;2-5H,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |

InChI Key |

NAXLGXIJHYHQRZ-WXXKFALUSA-N |

Isomeric SMILES |

CC1=CN=CC=C1.C1=CC(=C[N+](=C1)[O-])C=O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=CN=CC=C1.C1=CC(=C[N+](=C1)[O-])C=O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Formation of 3-Methylpyridinium Salt

- The initial step typically involves quaternization of 3-methylpyridine with an alkylating agent or direct protonation to form the pyridinium ion.

- Analogous pyridinium salts are prepared by reacting pyridine derivatives with alkyl halides or acids under controlled conditions, often in polar solvents.

- For example, related pyridinium compounds have been synthesized by stirring pyridine derivatives with acid or alkyl halides at room temperature followed by heating to moderate temperatures (~90°C) to complete the reaction.

Coupling with Fumaric Acid to Form Bis-Fumarate Salt

- Fumaric acid, a dicarboxylic acid, reacts with two equivalents of the pyridinium salt to form the bis-fumarate salt.

- This salt formation is typically conducted in aqueous or mixed solvent systems where fumaric acid is dissolved and neutralized by the pyridinium base.

- The stoichiometry is critical: one fumaric acid molecule per two pyridinium ions to ensure bis-salt formation.

- Similar fumarate salts have been prepared by mixing the amine or pyridinium compound with fumaric acid in stoichiometric ratios, followed by crystallization or precipitation.

Oxidation to 1,1'-Dioxide (N-Oxide) Form

- The oxidation of pyridinium nitrogen to N-oxide is commonly achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic or neutral conditions.

- A representative method involves dissolving the pyridinium salt in an organic solvent (e.g., chloroform or dichloromethane) cooled to low temperatures (-10 to -15 °C), followed by slow addition of m-CPBA to control the reaction rate and avoid over-oxidation.

- The reaction mixture is stirred at low temperature for 30 minutes to several hours, then quenched and neutralized to isolate the N-oxide product.

- Purification involves extraction, washing with aqueous base to remove acidic impurities, and recrystallization from suitable solvents.

- This method yields high purity N-oxide derivatives with controlled oxidation states.

Detailed Synthetic Procedure (Integrated from Literature)

Research Findings and Optimization Notes

- Yield and Purity: The oxidation step is critical; slow addition of oxidant and low temperature minimize side reactions and over-oxidation, improving yield and purity.

- Environmental Considerations: Use of mild oxidants and aqueous workup reduces hazardous waste; solvent recovery and recycling recommended for scale-up.

- Reaction Monitoring: NMR and IR spectroscopy are effective for monitoring quaternization and oxidation progress. The N-oxide formation is confirmed by characteristic IR absorption peaks near 1250-1300 cm⁻¹ (N→O stretch).

- Crystallization: The bis-fumarate salt crystallizes well from aqueous or mixed solvents, facilitating isolation and purification.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Quaternization Temp | Room temp to 90°C | Ensures complete salt formation |

| Fumaric Acid Equiv | 0.5 equiv per pyridinium | For bis-salt stoichiometry |

| Oxidant | m-CPBA (1.1 equiv) | Peracid preferred for selective N-oxidation |

| Oxidation Temp | 0 to -15 °C | Controls reaction rate and selectivity |

| Reaction Time (Oxidation) | 30 min to 2 hrs | Monitored by spectroscopy |

| Solvents | Chloroform, dichloromethane, water | For reaction and purification |

| Yield | Typically >80% | Dependent on reaction control |

Chemical Reactions Analysis

Bis(3-methylpyridinium) fumarate 1,1’-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced to form the corresponding pyridinium salt without the dioxide group.

Substitution: The methyl group on the pyridine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that ionic liquids, including derivatives of 3-methylpyridinium compounds, exhibit significant antimicrobial properties. For instance, studies have shown that certain ionic liquids can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in medical formulations .

2. Drug Delivery Systems

The solubility and stability of Bis(3-methylpyridinium) fumarate 1,1'-dioxide make it a candidate for drug delivery systems. Its ionic nature allows for the encapsulation of various therapeutic agents, enhancing their bioavailability and targeting capabilities .

3. Anticancer Properties

Preliminary studies suggest that compounds similar to Bis(3-methylpyridinium) fumarate may exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, making it a subject of interest in cancer research .

Material Science Applications

1. Ionic Liquids in Synthesis

The use of ionic liquids like Bis(3-methylpyridinium) fumarate as solvents in organic synthesis has been explored. They facilitate reactions by providing a medium that can stabilize reactive intermediates and enhance reaction rates .

2. Catalysis

Ionic liquids are known for their catalytic properties in various reactions, including esterification and transesterification processes. The unique properties of this compound may enhance the efficiency of these catalytic processes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of several pyridinium-based ionic liquids against common pathogens. Bis(3-methylpyridinium) fumarate was found to be effective against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent in pharmaceutical applications .

Case Study 2: Drug Delivery Mechanism

In drug delivery research, Bis(3-methylpyridinium) fumarate was utilized to encapsulate doxorubicin, a common chemotherapeutic agent. The study showed improved release profiles and cellular uptake compared to conventional delivery systems, highlighting its potential in enhancing cancer treatment efficacy .

Mechanism of Action

The mechanism of action of bis(3-methylpyridinium) fumarate 1,1’-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Bis(3-methylpyridinium) fumarate 1,1'-dioxide, based on their ionic or ester-based frameworks and registration data :

| Compound Name | CAS Number | EC Number | Registration Date | Key Structural Features |

|---|---|---|---|---|

| Bis(3-methoxybutyl) peroxydicarbonate | 85661-31-0 | 288-114-9 | 31/05/2018 | Peroxydicarbonate ester with methoxybutyl groups |

| Bis(3-methoxypropyl) adipate | 55038-36-3 | 259-451-9 | 31/05/2018 | Adipate ester with methoxypropyl chains |

| Bis(3-nitrophenyl) sulphone | 79679-86-0 | 279-232-1 | 31/05/2018 | Sulphone derivative with nitrophenyl groups |

Key Comparative Analysis:

Chemical Functionality :

- This compound is ionic , unlike the ester-based peroxydicarbonate and adipate compounds or the sulphone derivative. This ionic nature may confer distinct solubility and reactivity, particularly in polar solvents.

- The 1,1'-dioxide moiety in the fumarate anion distinguishes it from the peroxydicarbonate (peroxide linkage) and sulphone (sulfonyl group) compounds.

Potential Applications: Ionic liquids: The pyridinium cation in this compound aligns with ionic liquid frameworks used in catalysis or electrolytes, whereas the ester-based compounds (e.g., adipate) are more likely employed as plasticizers or solvents.

Synthetic Pathways :

- The peroxydicarbonate and adipate compounds likely derive from esterification reactions, while the fumarate dioxide compound may involve quaternization of pyridine followed by salt metathesis.

Biological Activity

Overview

Bis(3-methylpyridinium) fumarate 1,1'-dioxide is a pyridinium derivative recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the molecular formula C16H16N2O6, has garnered attention due to its unique structural properties and the implications for therapeutic applications.

The synthesis of this compound typically involves the reaction of 3-methylpyridine with fumaric acid under controlled conditions, often utilizing an oxidizing agent to facilitate the formation of the dioxide derivative. The compound's structure includes two 3-methylpyridinium units linked by a fumarate moiety, which contributes to its biological activity through various mechanisms of action.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and cellular receptors. This interaction may lead to modulation of signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further research in cancer therapy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that this compound could be explored as a potential therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several human tumor cell lines. Studies reveal that the compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 78.72 | Apoptosis induction |

| PC-3 (prostate cancer) | 49.79 | Mitochondrial dysfunction |

| RKO (colorectal cancer) | 60.70 | Oxidative stress |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against specific cancer types.

Case Studies

A notable case study involved the evaluation of this compound on human tumor cell lines. The study demonstrated that treatment with varying concentrations led to significant cell death in HeLa and PC-3 cells, suggesting a dose-dependent response that warrants further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Bis(3-methylpyridinium) fumarate 1,1'-dioxide, and how is its purity validated?

- Methodology : The compound is typically synthesized via ion exchange between 3-methylpyridinium precursors and fumarate 1,1'-dioxide anions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis to verify stoichiometry. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended .

Q. What crystallographic parameters and software tools are critical for resolving the crystal structure of this compound?

- Methodology : Key parameters include space group determination, unit cell dimensions, and refinement statistics (e.g., R-factors). SHELX programs (e.g., SHELXL for refinement) are industry standards for small-molecule crystallography. WinGX can be used as a graphical interface to streamline data processing. Discrepancies in thermal displacement parameters may arise due to anion flexibility, requiring iterative refinement cycles .

Q. How is the solubility of this compound measured across solvents, and what predictive models are applicable?

- Methodology : Experimental solubility is determined gravimetrically at controlled temperatures (e.g., 288.15–333.15 K). Predictive methods like the Joback or McGowan group contribution models can estimate solubility in aqueous or organic solvents. Discrepancies between experimental and predicted values may require reassessment of solvent polarity or hydrogen-bonding interactions .

Advanced Research Questions

Q. How does the ionic liquid structure of this compound influence its catalytic activity in reduction reactions?

- Methodology : Compare its performance with transition metal-based ionic liquids (e.g., [C6(mpy)₂][NiCl₄]) in nitroarene reductions. Electrochemical impedance spectroscopy (EIS) can probe anion-cation interactions, while density functional theory (DFT) calculations reveal charge distribution effects. Note that the fumarate 1,1'-dioxide anion’s electron-withdrawing nature may enhance catalytic turnover but reduce stability under acidic conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodology : Dynamic NMR experiments at variable temperatures can clarify splitting caused by conformational exchange. For ambiguous signals, 2D correlation spectroscopy (COSY or NOESY) identifies coupling partners. Crystallographic data should cross-validate proton assignments, particularly for the fumarate moiety, which may exhibit torsional strain .

Q. What strategies mitigate decomposition during thermal stability studies of this compound?

- Methodology : Thermogravimetric analysis (TGA) under inert atmospheres (e.g., N₂) minimizes oxidative degradation. Differential scanning calorimetry (DSC) identifies phase transitions, while in-situ Fourier-transform infrared (FTIR) spectroscopy monitors functional group stability. If decomposition occurs below the melting point, consider alternative anions (e.g., triflate) for comparative studies .

Q. How do solvent effects modulate the electrochemical window of this ionic liquid in energy storage applications?

- Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) vs. aqueous electrolytes quantifies the electrochemical stability window. Ionic conductivity is measured via impedance spectroscopy. Note that the 1,1'-dioxide group may reduce oxidative stability compared to bis(trifluoromethylsulfonyl)imide (TFSI)-based ILs, requiring additive engineering .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate crystallographic, spectroscopic, and computational data. For example, mismatched bond lengths in SCXRD vs. DFT models may indicate dynamic disorder or solvent effects.

- Safety Protocols : While specific MSDS data for this compound is limited, general ionic liquid handling guidelines (e.g., gloves, eye protection, fume hoods) apply. Refer to analogous 1,1'-dioxide derivatives for stability insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.